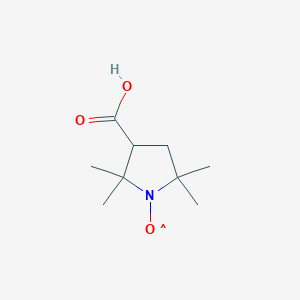![molecular formula C9H9ClN2O B014841 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 52548-84-2](/img/structure/B14841.png)
1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(2-Chloroethyl)-1H-benzo[d]imidazol-2(3H)-one and related compounds involves multiple steps, including cyclization, N-alkylation, hydrolyzation, and chlorination. Optimized conditions have been studied to achieve satisfactory yields. For instance, the synthesis of related benzo[d]imidazole derivatives from o-phenylenediamine and ethyl acetoacetate showcases the complexity and versatility of the synthetic routes employed in producing such compounds (Huang Jin-qing, 2009).
Molecular Structure Analysis
The molecular structure of 1-(2-Chloroethyl)-1H-benzo[d]imidazol-2(3H)-one and its analogs have been elucidated using various spectroscopic techniques and theoretical calculations. Studies have provided detailed insights into the electronic structure, confirming the molecular geometry through methods like Density Functional Theory (DFT) calculations and X-ray crystallography. These analyses reveal the compound's intricate electronic and structural characteristics (N. Özdemir et al., 2016).
Chemical Reactions and Properties
Benzo[d]imidazole derivatives participate in a variety of chemical reactions, highlighting their reactive nature and chemical versatility. Their reactivity has been exploited in the synthesis of polymers, showcasing the ability of these compounds to undergo N-C coupling reactions to produce high molecular weight linear polymers with remarkable physical properties (A. Mir et al., 2012).
Physical Properties Analysis
The physical properties of polymers containing 2H-benzimidazol-2-one units, similar to the compound , have been extensively studied. These materials exhibit high solubility in organic solvents, are capable of forming transparent, flexible films, and display high thermal stability. The glass transition temperatures of these polymers can be remarkably high, illustrating the impact of the benzimidazole unit on the material's thermal properties (A. Mir et al., 2012).
Applications De Recherche Scientifique
-
Metal–Organic Frameworks (MOFs) for Proton Conduction Research
- Summary of Application : Imidazole multicarboxylate-based MOFs are used in proton conduction research. The coordination advantage of N-heterocyclic carboxylate ligands is leveraged in the construction of structurally stable MOFs .
- Methods of Application : The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was selected to build up more structurally stable MOFs for proton conduction research .
- Results or Outcomes : Two highly water-stable Ba (II) and Cd (II) MOFs were made. Both were temperature- and humidity-dependent proton conductors, and their best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
-
Organic Synthesis and Drug Development
- Summary of Application : Imidazo [1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
- Methods of Application : This review article compiles the progress made in synthetic methods and illustrates its reactivity and multifarious biological activity .
- Results or Outcomes : The review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .
-
Organic Synthesis and Drug Development
- Summary of Application : Imidazo [1,2-a]pyrazines act as a versatile scaffold in organic synthesis and drug development .
- Methods of Application : This review article compiles the progress made in synthetic methods and illustrates its reactivity and multifarious biological activity .
- Results or Outcomes : The review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .
-
- Summary of Application : A novel compound, 1-(2-chloroethyl)-1-nitroso-3-(2-(3-oxobenzoelenazol-2(3H)-yl)ethyl)urea (4a-1), which was designed through the combination of Ethaselen and Carmustine, showed good solubility, good tagetability, low toxicity and excellent antitumor activity by synergism .
- Methods of Application : Using the structure of 4a-1 as a key active scaffold, a series of novel 1-(2-chloroethyl)-1-nitroso-3-(2-(3-oxobenzoelenazol-2(3H)-yl)ethyl)urea was designed, synthesized and evaluated to explore the structure-activity relationships (SARs) of these inhibitors and to improve their antitumor activities .
- Results or Outcomes : Notably, 1-(2-chloroethyl)-3-(2-(6-fluoro-3-oxobenzoselenazol-2(3H)-yl)ethyl)-1-nitrosourea (4b-1) was found to exhibit more potent antitumor activities comparable to 4a-1 against all the four cancer cell lines, including Mia PaCa-2, PANC-1, RKO, LoVo .
-
Flame Retardant for Lithium-Ion Battery Applications
- Summary of Application : Flame retardant tris (2-chloroethyl phosphate) (TCP) is successfully encapsulated in core-shell poly (urea-formaldehyde) microcapsules for use in lithium-ion (Li-ion) battery applications .
- Methods of Application : The microcapsules are created by in situ polymerization . They are electrochemically stable in lithium-ion (Li-ion) battery electrolytes and thermally stable to ca. 200 °C .
- Results or Outcomes : Thermal triggering of these microcapsules at higher temperatures ruptures the shell wall, releasing the liquid core (flame retardant). Li-ion pouch cell experiments demonstrate that microencapsulation of TCP and its incorporation into the battery electrolyte provide latent fire retardants that improve battery safety while maintaining inherent battery performance and cycling capability .
-
Acaricidal Activity of Phenylpiperazine Derivatives
- Summary of Application : The reaction of certain compounds with bis(2-chloroethyl)amine hydrochloride results in the formation of phenylpiperazine derivatives .
- Methods of Application : The reaction was carried out in diethylene glycol monomethyl ether, and the corresponding phenylpiperazine was obtained .
- Results or Outcomes : The final product, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)-phenyl] piperazine, was obtained through trifluoromethanesulfonation .
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-chloroethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTJKCPNRHYWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394696 | |
| Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
52548-84-2 | |
| Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)




